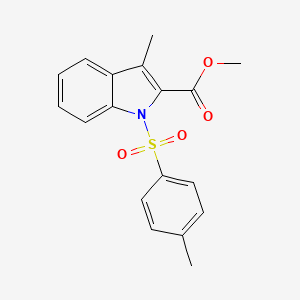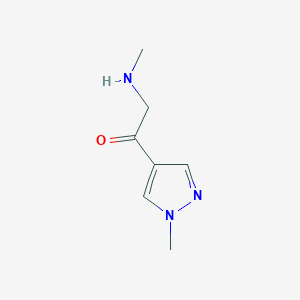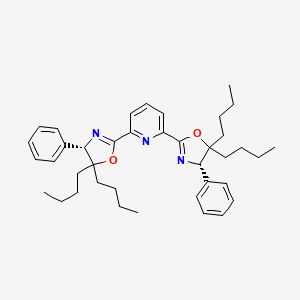
N-(2-Bromo-4-methoxypyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromo-4-methoxypyridin-3-yl)acetamide is an organic compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . This compound belongs to the class of pyridine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis.
準備方法
The synthesis of N-(2-Bromo-4-methoxypyridin-3-yl)acetamide typically involves the reaction of 2-bromo-4-methoxypyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
N-(2-Bromo-4-methoxypyridin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(2-Bromo-4-methoxypyridin-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules through various coupling and substitution reactions.
Material Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
作用機序
The mechanism of action of N-(2-Bromo-4-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The exact molecular pathways involved can vary based on the specific biological context.
類似化合物との比較
N-(2-Bromo-4-methoxypyridin-3-yl)acetamide can be compared with other pyridine derivatives, such as:
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide: This compound has a similar structure but with a pivalamide group instead of an acetamide group.
N-(5-Bromo-2-methylpyridin-3-yl)acetamide: This compound differs by having a methyl group at the 2-position instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
特性
分子式 |
C8H9BrN2O2 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC名 |
N-(2-bromo-4-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H9BrN2O2/c1-5(12)11-7-6(13-2)3-4-10-8(7)9/h3-4H,1-2H3,(H,11,12) |
InChIキー |
HKAVBSWQGGIZJF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CN=C1Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)
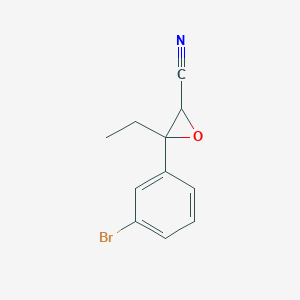
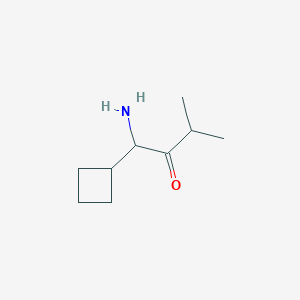
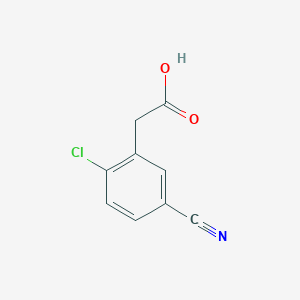
![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B13151840.png)
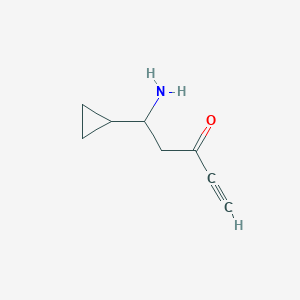


![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)

![[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B13151881.png)
